2,2-Dinitropropyl vinyl ether
Description
Structure
3D Structure
Properties
CAS No. |
52434-64-7 |
|---|---|
Molecular Formula |
C5H8N2O5 |
Molecular Weight |
176.13 g/mol |
IUPAC Name |
1-ethenoxy-2,2-dinitropropane |
InChI |
InChI=1S/C5H8N2O5/c1-3-12-4-5(2,6(8)9)7(10)11/h3H,1,4H2,2H3 |
InChI Key |
LBTIMYPWSLVUMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC=C)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Routes and Mechanistic Aspects of 2,2 Dinitropropyl Vinyl Ether Monomer
Strategies for 2,2-Dinitroalkanol Precursor Synthesis
The primary precursor for 2,2-dinitropropyl vinyl ether is 2,2-dinitropropanol (B8780482). The synthesis of this crucial intermediate can be approached through several methodologies, most notably via the Henry reaction (also known as a nitroaldol reaction) or through oxidative nitration pathways. osti.govwikipedia.orgtcichemicals.com
The Henry reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. wikipedia.orgtcichemicals.com In the case of 2,2-dinitropropanol, this would conceptually involve the reaction of 1,1-dinitroethane (B1361779) with formaldehyde (B43269). The reaction commences with the deprotonation of the nitroalkane at the alpha-carbon, forming a nucleophilic nitronate which then attacks the carbonyl carbon of the aldehyde. wikipedia.org Subsequent protonation of the resulting β-nitro alkoxide yields the target β-nitro alcohol. wikipedia.org All steps in the Henry reaction are reversible. wikipedia.org The acidity of the α-proton in nitroalkanes makes them suitable substrates for this reaction. tcichemicals.com The products of the Henry reaction are valuable intermediates as they can be converted into other functional groups. tcichemicals.com
An alternative and frequently cited route is the oxidative nitration of a precursor like nitroethane. osti.govprepchem.comresearchgate.netepa.gov This process involves two main steps: the oxidative nitration to introduce a second nitro group, followed by a condensation reaction with formaldehyde. researchgate.netepa.gov One specific method involves the reaction of nitroethane with sodium nitrite, followed by the addition of an oxidizing agent such as sodium persulfate in the presence of a catalyst like potassium ferricyanide. prepchem.com Another approach utilizes electrochemical synthesis, where the anode of an electrochemical cell replaces chemical oxidants to perform the oxidative nitration, thereby reducing secondary waste. researchgate.netepa.gov Mediators like the ferricyanide/ferrocyanide couple have been shown to be effective in this electrochemical process. researchgate.netepa.gov Following the oxidative nitration to form a 1,1-dinitroethanate salt, the intermediate is then condensed with formaldehyde to produce 2,2-dinitropropanol. researchgate.net
Table 1: Comparison of Synthetic Strategies for 2,2-Dinitropropanol
| Synthetic Strategy | Key Reagents | Typical Yield | Key Features |
| Henry Reaction | Nitroalkane (e.g., 1,1-dinitroethane), Aldehyde (e.g., formaldehyde), Base | Variable | Classic C-C bond formation; reversible steps. wikipedia.orgtcichemicals.com |
| Oxidative Nitration (Chemical) | Nitroethane, Sodium Nitrite, Oxidizing Agent (e.g., Sodium Persulfate) | ~65% prepchem.com | Involves the introduction of a geminal nitro group followed by condensation. prepchem.comresearchgate.net |
| Oxidative Nitration (Electrochemical) | Nitroethane, Potassium Nitrite, Electrochemical Cell, Mediator (e.g., Fe(CN)6-3/-4) | High Yield Potential | Reduces chemical waste; suitable for continuous flow systems. researchgate.netepa.gov |
Ethereal Linkage Formation via Vinyl Acetate (B1210297) Transvinylation
The formation of the vinyl ether linkage is commonly achieved through a transvinylation reaction, with vinyl acetate serving as a vinyl group donor. academie-sciences.fr This reaction is typically catalyzed by transition metal complexes, with palladium(II) and iridium(I) catalysts being particularly effective. academie-sciences.frresearchgate.net The transvinylation between an alcohol and vinyl acetate is a reversible reaction, often requiring a large excess of vinyl acetate to drive the equilibrium towards the product. semanticscholar.org
For the synthesis of this compound, the reaction would involve heating 2,2-dinitropropanol with vinyl acetate in the presence of a suitable catalyst. The choice of catalyst and reaction conditions is crucial to optimize the yield and minimize side reactions.
Exploration of Alternative Vinyl Etherification Reactions and Methodological Challenges
Beyond transvinylation with vinyl acetate, other methods for vinyl ether synthesis exist, though they present their own challenges, especially when dealing with a sterically hindered and electron-deficient alcohol like 2,2-dinitropropanol. academie-sciences.frresearchgate.net
Classic Methods and Their Limitations:
Reppe Process: This involves the reaction of an alcohol with acetylene (B1199291) under high pressure and temperature with a basic catalyst. academie-sciences.fr While historically significant, the rigorous conditions are a major drawback.
Williamson Ether Synthesis Analogue: A phase-transfer catalysis approach based on the reaction between an alkoxide and 2-chloroethyl vinyl ether is another possibility. academie-sciences.fr
Elimination Reactions: Synthesizing vinyl ethers can be achieved through elimination reactions from ethers that possess a good leaving group. researchgate.net
A more modern and safer alternative to using acetylene gas is the use of calcium carbide in the presence of a superbasic catalytic system like KOH/DMSO. rsc.org This method has been shown to be effective for the vinylation of primary and secondary alcohols. rsc.org
Challenges with 2,2-Dinitropropanol: The synthesis of vinyl ethers from sterically hindered alcohols can be challenging. acs.org The bulky nature of the 2,2-dinitropropyl group can impede the approach of reagents to the hydroxyl group. Furthermore, the strong electron-withdrawing nature of the two nitro groups decreases the nucleophilicity of the alcohol, making it less reactive in many standard etherification reactions. These properties can lead to slow reaction rates and the need for more forcing conditions, which in turn might cause decomposition of the energy-rich dinitro compound. The acidic nature of the protons alpha to the nitro groups could also lead to side reactions under basic conditions.
Table 2: Overview of Vinyl Etherification Methods
| Method | Vinyl Source | Catalyst/Conditions | Applicability/Challenges for 2,2-Dinitropropanol |
| Transvinylation | Vinyl Acetate, Ethyl Vinyl Ether | Pd(II) or Ir(I) complexes academie-sciences.fr | Generally applicable, but catalyst deactivation and reversibility can be issues. semanticscholar.orgresearchgate.net |
| Reppe Process | Acetylene | Basic catalyst, high pressure/temperature academie-sciences.fr | Harsh conditions may not be suitable for the energetic dinitro compound. |
| Calcium Carbide Method | Calcium Carbide | KOH/DMSO rsc.org | A safer alternative to acetylene gas; its efficacy with sterically hindered, electron-deficient alcohols would need to be evaluated. rsc.org |
| Ullmann Cross-Coupling | Vinylic Halides | Cu(I) complexes acs.org | A potential, milder alternative for forming the C-O bond. acs.org |
Impact of Monomer Purity on Synthetic Efficacy and Polymerization Outcome
The purity of the this compound monomer is of critical importance for its successful polymerization and the properties of the resulting polymer. osti.gov Impurities can have a significant detrimental effect on cationic polymerization, which is the typical method for polymerizing vinyl ethers. osti.govacs.orgnih.gov
Common Impurities and Their Effects:
Residual 2,2-Dinitropropanol: The starting alcohol can act as a chain transfer agent in cationic polymerization, leading to a lower molecular weight of the final polymer. nih.gov
Water: Water can interfere with many cationic polymerization systems, acting as a competing nucleophile and leading to termination or uncontrolled initiation. nih.gov
Acetic Acid: A byproduct of the vinyl acetate transvinylation, acetic acid can also interfere with the polymerization process.
Catalyst Residues: Traces of the transition metal catalyst used in the synthesis can affect the polymerization and the properties of the final material.
Research has shown that for energetic monomers like this compound, the degree of polymerization is highly dependent on the monomer's purity. osti.gov In some cases, crude monomer preparations have resulted in the formation of only low molecular weight oils or putty-like materials, whereas highly purified monomer can yield high molecular weight, solid polymers. osti.gov Purification methods such as distillation followed by passing the monomer through a column of a neutral adsorbent like alumina (B75360) are often necessary to achieve the required purity for successful polymerization. osti.gov The use of purified monomers can lead to polymers with higher molecular weights and narrower molecular weight distributions. google.com
The sensitivity of cationic polymerization to impurities necessitates careful purification of the this compound monomer to ensure the production of a high-quality, high-performance polymer. osti.govnih.govrsc.org
Polymerization Behavior and Polymer Architecture Control of 2,2 Dinitropropyl Vinyl Ether
Investigation of Alternative Polymerization Mechanisms: Free Radical and Controlled Radical Approaches
While cationic polymerization is the primary method for vinyl ethers, research has also explored free radical and controlled radical polymerization techniques for these monomers. nih.gov Traditionally, vinyl ethers were considered non-polymerizable via free radical mechanisms. However, recent studies have shown that under specific conditions, such as in aqueous suspension with certain initiators and additives, the free radical homopolymerization of vinyl ethers can be achieved. nih.gov
For energetic monomers, free radical polymerization is a common method. For example, 2,2-dinitropropyl acrylate (B77674) has been successfully polymerized and copolymerized via free radical polymerization using initiators like azobisisobutyronitrile (AIBN). energetic-materials.org.cnresearchgate.net This suggests that the dinitropropyl group itself does not inhibit free radical processes.
Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer enhanced control over polymer architecture. cmu.edunih.gov RAFT polymerization has been successfully applied to the copolymerization of vinyl ethers with other monomers, like N-vinylpyrrolidone, demonstrating its versatility. mdpi.com The combination of cationic and radical polymerization techniques has also been explored. For instance, a RAFT agent can be triggered by a Lewis acid for cationic polymerization and an azo-initiator for radical polymerization in a one-pot system to create copolymers. semanticscholar.org
ATRP has been used to polymerize macromonomers of poly(vinyl ether)s, showcasing another approach to creating complex polymer architectures. cmu.edu These controlled radical methods could potentially be applied to DNPVE to synthesize well-defined homopolymers and copolymers, offering an alternative to the often-sensitive cationic polymerization.
Design and Synthesis of Copolymers Incorporating 2,2-Dinitropropyl Vinyl Ether Units
The synthesis of copolymers allows for the modification and enhancement of polymer properties by combining different monomer units. For energetic polymers, copolymerization can be used to improve mechanical properties, thermal stability, and compatibility with other components in explosive formulations.
Copolymers of 2,2-dinitropropyl acrylate (a related energetic monomer) with monomers like vinyl acetate (B1210297) and styrene (B11656) have been synthesized via free radical polymerization. energetic-materials.org.cnresearchgate.netresearchgate.net These studies demonstrate the feasibility of incorporating the 2,2-dinitropropyl moiety into copolymer structures. For instance, the copolymer of 2,2-dinitropropyl acrylate and vinyl acetate was synthesized in ethyl acetate using AIBN as the initiator. energetic-materials.org.cnresearchgate.net
In the context of vinyl ethers, copolymerization is a well-established strategy. Cationic copolymerization of different vinyl ethers, or of vinyl ethers with other cationically polymerizable monomers, can be used to create random, block, or graft copolymers. nih.govnih.govnih.gov For example, degradable poly(vinyl ether)s have been synthesized by the cationic copolymerization of vinyl ethers with cyclic thioacetals. nih.gov
The design of copolymers incorporating DNPVE would likely focus on improving its properties as an energetic binder. Copolymerization with monomers that impart flexibility, such as other vinyl ethers with longer alkyl chains, or monomers that enhance thermal stability could be beneficial. The choice of polymerization method—cationic, free radical, or controlled radical—would depend on the desired copolymer architecture and the reactivity of the comonomer. For example, a combination of living cationic polymerization and ATRP could be used to synthesize graft copolymers with a poly(vinyl ether) backbone. cmu.edu Similarly, alternating copolymers can be synthesized via RAFT polymerization using electronically divergent monomer pairs. d-nb.info
Advanced Analytical Spectroscopic and Chromatographic Characterization in 2,2 Dinitropropyl Vinyl Ether Research
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and quantitative analysis of 2,2-Dinitropropyl vinyl ether. uobasrah.edu.iqresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of key structural motifs and enabling the assessment of sample purity.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the vinyl and the dinitropropyl moieties. The vinyl group protons typically appear as a characteristic AMX spin system, consisting of three signals:
A doublet of doublets for the geminal proton (=CHₐHₑ).
A doublet of doublets for the cis proton (=CHₐHₑ).
A doublet of doublets for the trans proton (=CHₐHₑ).
The coupling constants (J-values) between these protons (J_trans_, J_cis_, and J_geminal_) are diagnostic for the vinyl ether structure. yale.edu The protons of the 2,2-dinitropropyl group are expected to exhibit signals in the aliphatic region of the spectrum. The methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂-) would appear as a singlet, while the methyl protons (-CH₃) would also appear as a singlet, both shifted downfield due to the influence of the electronegative nitro groups.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule. The vinyl carbons (=CH₂ and =CH-O-) are expected in the olefinic region. The quaternary carbon bearing the two nitro groups (C(NO₂)₂) would be significantly deshielded. The methylene carbon of the propyl group (-O-CH₂-) and the methyl carbon (-CH₃) would appear in the aliphatic region.
Quantitative NMR (qNMR) can be employed to determine the purity of the monomer with high precision and accuracy. researchgate.net By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of the this compound can be calculated. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| =CH₂ (vinyl) | 4.0 - 4.5 | 85 - 95 |
| =CH-O (vinyl) | 6.3 - 6.7 | 145 - 155 |
| -O-CH₂- | 4.5 - 5.0 | 70 - 80 |
| -C(NO₂)₂- | --- | 115 - 125 |
| -CH₃ | 2.0 - 2.5 | 20 - 30 |
Note: Predicted values are based on the analysis of similar vinyl ether and dinitroalkyl structures.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a rapid and non-destructive method for identifying the functional groups present in this compound. researchgate.net These techniques are highly sensitive to the specific vibrational modes of chemical bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong absorption bands characteristic of the nitro and vinyl ether groups. Key expected absorptions include:
Asymmetric and Symmetric NO₂ stretching: Strong bands typically appear in the regions of 1550-1600 cm⁻¹ and 1350-1380 cm⁻¹, respectively. These are characteristic and intense absorptions for nitroalkanes.
C=C stretching: A band of medium intensity around 1620-1640 cm⁻¹ is indicative of the vinyl double bond. researchgate.net
=C-O-C stretching: Strong asymmetric and symmetric stretching bands for the vinyl ether linkage are expected around 1200-1250 cm⁻¹ and 1020-1075 cm⁻¹, respectively.
=C-H bending: Out-of-plane bending vibrations for the vinyl group typically appear as strong bands in the 810-990 cm⁻¹ region. doi.org
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C double bond of the vinyl group, being highly polarizable, is expected to give a strong Raman signal. The symmetric stretch of the nitro groups is also typically strong in the Raman spectrum, whereas the asymmetric stretch is often weak. This complementarity aids in the confident identification of these crucial functional groups.
Real-time FTIR spectroscopy can be used to monitor the polymerization of this compound by tracking the disappearance of the characteristic vibrational bands of the vinyl monomer (e.g., the C=C stretch at ~1640 cm⁻¹) and the appearance of bands associated with the saturated polymer backbone. researchgate.net
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| R-NO₂ | Asymmetric Stretch | 1550 - 1600 | Weak |
| R-NO₂ | Symmetric Stretch | 1350 - 1380 | Strong |
| C=C | Stretch | 1620 - 1640 | Strong |
| =C-O-C | Asymmetric Stretch | 1200 - 1250 | Medium |
| =C-H | Out-of-plane Bend | 810 - 990 | Weak |
Chromatographic Methodologies for Monomer Purity Assessment and Polymer Molecular Weight Distribution
Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of the this compound monomer and for characterizing the molecular weight distribution of its polymer.
Monomer Purity Assessment: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for determining monomer purity.
Gas Chromatography (GC): Due to the potential thermal lability of nitro compounds, GC methods must be carefully developed. nih.govnih.gov The use of a programmable temperature vaporizer (PTV) inlet can minimize thermal decomposition in the injector. nih.gov Coupled with a mass spectrometry (MS) detector, GC-MS allows for the separation and identification of volatile impurities.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a robust technique for analyzing energetic materials. nih.govresearchgate.net A C8 or C18 column with a mobile phase of acetonitrile (B52724) and water or an ammonium (B1175870) acetate (B1210297) buffer is commonly used for separating the monomer from non-volatile impurities or degradation products. nih.govsemanticscholar.org A UV detector is suitable for detection, given the presence of the nitro groups.
Polymer Molecular Weight Distribution: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight characteristics of poly(this compound). researchgate.net The polymer solution is passed through a column packed with porous gel; larger polymer chains elute faster than smaller ones. researchgate.net This separation allows for the determination of several key parameters:
Number-average molecular weight (Mₙ)
Weight-average molecular weight (Mₒ)
Polydispersity index (PDI = Mₒ/Mₙ), which describes the breadth of the molecular weight distribution. researchgate.net
These parameters are critical as they directly influence the physical and mechanical properties of the final polymer material. researchgate.net
Table 3: Chromatographic Methods for Analysis
| Technique | Analyte | Purpose | Typical Column | Key Parameters Measured |
| GC-MS | Monomer | Purity Assessment, Impurity ID | Capillary (e.g., DB-5ms) | Retention Time, Mass Spectrum |
| RP-HPLC | Monomer | Purity Assessment | C8 or C18 | Retention Time, Peak Area (%) |
| GPC/SEC | Polymer | Molecular Weight Analysis | Polystyrene-divinylbenzene | Mₙ, Mₒ, PDI |
Thermal Analysis Techniques for Reaction Monitoring and Material Transformation Studies
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the thermal properties of this compound and its polymer. These methods measure changes in material properties as a function of temperature.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal events such as:
Glass Transition (T₉): An endothermic shift in the baseline indicating the transition from a rigid, glassy state to a more flexible, rubbery state in the polymer.
Melting (Tₘ): An endothermic peak indicating the melting point of the crystalline monomer or polymer.
Crystallization (Tₑ): An exothermic peak observed upon cooling as the material crystallizes.
Decomposition: A large exothermic peak indicating the energy release during thermal decomposition. For related energetic polymers like poly(2,2-dinitropropyl acrylate), decomposition begins around 183-198°C. researchgate.net
Photo-DSC, which combines DSC with a UV light source, can be used to monitor the heat released during the photopolymerization of the monomer, providing kinetic information about the reaction. researchgate.net
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is primarily used to evaluate thermal stability and decomposition behavior. researchgate.net A TGA thermogram of poly(this compound) would show the onset temperature of decomposition and the percentage of mass loss at different stages. Studies on similar energetic binders show significant mass loss occurring in the 200-280°C range. researchgate.net By conducting experiments at multiple heating rates, kinetic parameters like the activation energy of decomposition can be calculated using methods such as Kissinger or Ozawa-Flynn-Wall. researchgate.netmdpi.com
Table 4: Thermal Analysis Data for Energetic Polymers
| Technique | Parameter | Typical Information Obtained | Reference Value (Poly(2,2-dinitropropyl acrylate)) |
| DSC | Decomposition Onset | Temperature at which decomposition begins | 183 - 198 °C researchgate.net |
| TGA | Mass Loss Profile | Onset of decomposition, stages of mass loss | ~60% mass loss between 200-280 °C researchgate.net |
Note: Values are for a structurally similar energetic polymer and serve as an estimate for the thermal behavior of poly(this compound).
Research Applications and Future Research Trajectories of Poly 2,2 Dinitropropyl Vinyl Ether
Role as Energetic Binder Components in Advanced Propellant and Explosive Formulations
The 2,2-dinitropropyl group is a well-known energetic functional group, utilized in energetic plasticizers like Bis(2,2-dinitropropyl) acetal (B89532) (BDNPA) and Bis(2,2-dinitropropyl) formal (BDNPF). nih.govresearchgate.net These plasticizers are used to enhance the processability and mechanical properties of explosive formulations. researchgate.net Research into polymers containing this moiety, such as poly(2,2-dinitropropyl acrylate) (PDNPA), has demonstrated their potential as energetic binders with high thermal stability. researchgate.netenergetic-materials.org.cn The thermal decomposition temperature of PDNPA has been reported to be 252.8 °C, indicating good thermal stability for an energetic polymer. energetic-materials.org.cn
The vinyl ether backbone of Poly(2,2-dinitropropyl vinyl ether) offers potential advantages in terms of flexibility and low-temperature performance. acs.org The properties of poly(vinyl ether)s can be tailored through controlled polymerization techniques, which could allow for the synthesis of binders with specific molecular weights and narrow molecular weight distributions, leading to improved mechanical properties in the final propellant or explosive formulation. nih.gov The combination of the energetic dinitropropyl side chains with a flexible and tunable polymer backbone makes Poly(this compound) a promising candidate for advanced energetic formulations, aiming for enhanced performance and improved insensitive munitions characteristics.
Table 1: Comparison of Properties for Selected Energetic Binders
| Binder | Key Energetic Group | Primary Polymerization Method | Notable Characteristics |
| Poly(glycidyl azide) (GAP) | Azide (B81097) (-N₃) | Cationic ring-opening | High positive enthalpy of formation, high burn rate. at.ua |
| Poly(3-nitratomethyl-3-methyloxetane) (PolyNIMMO) | Nitrate ester (-ONO₂) | Cationic ring-opening | High energy, good compatibility with energetic plasticizers. at.uaresearchgate.net |
| Poly(2,2-dinitropropyl acrylate) (PDNPA) | Geminal dinitro (-C(NO₂)₂) | Free radical polymerization | Good thermal stability. researchgate.netenergetic-materials.org.cn |
| Poly(this compound) | Geminal dinitro (-C(NO₂)₂) | Cationic polymerization | Potential for good flexibility and low-temperature properties from the vinyl ether backbone. |
Development of Functionalized Poly(this compound) for Specific Applications
The functionalization of polymers allows for the tailoring of their properties to meet the demands of specific applications. For energetic binders, functionalization can be used to improve mechanical strength, enhance adhesion to solid fillers, or introduce additional energetic groups. The poly(vinyl ether) backbone is amenable to various functionalization strategies, which can be applied to Poly(this compound).
One powerful approach is the post-polymerization modification (PPM) of pre-synthesized polymers. researchgate.net This can be achieved through "click chemistry" reactions, such as thiol-ene/-yne and copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), which are highly efficient and tolerant of a wide range of functional groups. researchgate.net To utilize these methods, vinyl ether monomers bearing pendant clickable groups (e.g., alkynes or alkenes) can be co-polymerized with this compound. The resulting copolymer can then be modified to introduce desired functionalities.
Another strategy involves the direct synthesis of functionalized vinyl ether monomers prior to polymerization. academie-sciences.fr This allows for the incorporation of a wide variety of functional groups into the polymer structure. For Poly(this compound), this could involve synthesizing derivatives of 2,2-dinitropropanol (B8780482) with additional functional groups that can then be converted to the corresponding vinyl ether.
Potential applications for functionalized Poly(this compound) include:
Improved Mechanical Properties: Introducing cross-linkable groups could enhance the tensile strength and modulus of the cured binder.
Enhanced Adhesion: Functional groups that can interact with the surface of crystalline explosives (like HMX or RDX) could improve the mechanical integrity of the PBX.
Increased Energy Density: The incorporation of other energetic moieties, such as azido (B1232118) or nitrato groups, through functionalization could further increase the energy output of the binder.
Table 2: Potential Functionalization Strategies for Poly(vinyl ether)s and Their Applications
| Functionalization Method | Description | Potential Application for Energetic Binders |
| Post-Polymerization Modification (PPM) | ||
| Thiol-ene/-yne Click Chemistry | Addition of a thiol to an alkene or alkyne. researchgate.net | Introduction of cross-linking agents or adhesion promoters. |
| Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Reaction between an alkyne and an azide to form a triazole. researchgate.net | Grafting of other energetic polymers or introduction of specific functional groups. |
| Direct Polymerization of Functional Monomers | ||
| Synthesis of functional vinyl ethers | Preparation of monomers with desired functional groups prior to polymerization. academie-sciences.fr | Incorporation of hydroxyl groups for curing with isocyanates, or other energetic groups. |
Emerging Synthetic Strategies and Sustainable Approaches in Dinitropropyl Vinyl Ether Chemistry
The synthesis of energetic materials often involves hazardous reagents and harsh reaction conditions. Consequently, there is a growing interest in developing more efficient, safer, and sustainable synthetic methods. Research in this area for this compound can be divided into the synthesis of the energetic precursor and the formation of the vinyl ether moiety.
The key precursor for the "dinitropropyl" group is 2,2-dinitropropanol (DNPOH). Traditional synthesis routes can be hazardous. Emerging electrochemical methods for the synthesis of DNPOH offer a more sustainable alternative. osti.gov These methods replace chemical oxidizers with an electrode, reducing secondary waste and improving safety. osti.govosti.gov
For the "vinyl ether" synthesis, traditional methods can have limitations. Modern approaches like palladium-catalyzed transetherification have been shown to be highly efficient for producing a variety of functionalized vinyl ethers from the corresponding alcohols. academie-sciences.frrsc.org This method could be applied to the synthesis of this compound from 2,2-dinitropropanol.
Furthermore, there is a broader trend towards the use of bio-based resources in polymer chemistry. nih.govacs.orgmorressier.com While the synthesis of highly energetic groups from bio-based feedstocks is challenging, research into sustainable routes for producing alcohols and other starting materials could eventually be applied to the synthesis of energetic monomers. rsc.org Additionally, the development of more environmentally friendly polymerization techniques for vinyl ethers, such as those that can be conducted in aqueous media or with organocatalysts, represents a significant step towards greener processes in energetic materials manufacturing. acs.orgmdpi.com
Future research in this area will likely focus on:
Optimizing electrochemical synthesis of 2,2-dinitropropanol for scalability and efficiency.
Applying modern catalytic methods, such as transetherification, to the synthesis of this compound.
Exploring novel, more sustainable polymerization techniques for energetic vinyl ether monomers.
Investigating the potential for using bio-derived starting materials in the synthesis of energetic precursors.
Table 3: Comparison of Synthetic Methods for Vinyl Ethers
| Synthetic Method | Description | Advantages | Disadvantages |
| Classical Methods | |||
| Acetylene (B1199291) Addition | Reaction of an alcohol with acetylene under basic conditions. | Well-established for simple alcohols. | Requires handling of explosive acetylene gas. |
| Elimination Reactions | Elimination of a leaving group from an acetal or haloether. researchgate.net | Can be used for a variety of substrates. | May require harsh conditions and produce byproducts. researchgate.net |
| Emerging Strategies | |||
| Palladium-Catalyzed Transetherification | Exchange reaction between a readily available vinyl ether (e.g., ethyl vinyl ether) and an alcohol. academie-sciences.frrsc.org | High efficiency, mild reaction conditions, good functional group tolerance. academie-sciences.frrsc.org | Requires a metal catalyst which may need to be removed from the final product. |
| Electrochemical Synthesis | Use of an electrochemical cell to drive the reaction. | Can reduce the use of hazardous chemical reagents and waste. osti.gov | May require specialized equipment and optimization of reaction parameters. |
Q & A
Q. What are the standard synthetic routes for 2,2-dinitropropyl vinyl ether, and how do reaction conditions influence product purity and yield?
The synthesis of this compound typically involves nucleophilic substitution or etherification reactions. For example, allylation of 2,2-dinitropropanol with allyl triflate in dichloroethane under reflux yields allyl 2,2-dinitropropyl ether (53% yield after chromatography). Key parameters include solvent choice (e.g., 1,2-dichloroethane), temperature (reflux conditions), and stoichiometric ratios. Variations in these conditions can lead to mixtures of regioisomers (e.g., 2-, 1-, or 3-pentyl ether derivatives), with yields ranging from 38% to 53% depending on the alkylating agent .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
- NMR Spectroscopy : The nitro group’s deshielding effect produces distinct signals (e.g., δ 4.20 ppm for CH2O in allyl derivatives; δ 2.17 ppm for CH3C(NO2)2) .
- IR Spectroscopy : Absorbances at 1580 cm⁻¹ and 1320 cm⁻¹ confirm nitro (NO2) stretching vibrations, while 1100 cm⁻¹ indicates ether (C-O-C) bonds .
- Elemental Analysis : Used to validate molecular formulas (e.g., C8H10N2O6 for allyl derivatives; deviation <0.5% for C, H, N) .
Q. How does the nitro group in this compound affect its stability under acidic or alkaline conditions?
Nitro groups generally enhance stability against hydrolysis due to electron-withdrawing effects. However, vinyl ether bonds are susceptible to acid-catalyzed hydrolysis, requiring pH-neutral conditions during synthesis and storage. For instance, 2,2-dinitropropyl derivatives are stable in methanol/NaOCH3 at 150°C for 3 hours, but prolonged exposure to strong acids or bases degrades the vinyl ether linkage .
Advanced Research Questions
Q. How can stereochemical outcomes (e.g., cis/trans isomer ratios) be controlled during the synthesis of vinyl ether derivatives?
Steric and electronic factors dictate isomer ratios. For example, using NaOCH3 in methanol at 150°C promotes a 2:1 ratio of cis/trans isomers (3a/3b) by favoring CH3O−-mediated β-protonation over competing elimination pathways. Solvent polarity and base strength are critical for directing reaction mechanisms .
Q. What role does this compound play in energetic polymer formulations, and how do copolymerization parameters influence material properties?
2,2-Dinitropropyl acrylate-vinyl acetate (DNPA-VAc) copolymers are synthesized via free-radical polymerization using azobisisobutyronitrile (AIBN) in ethyl acetate. Key findings:
- Monomer Feed Ratio : Higher DNPA content increases density (1.32–1.45 g/cm³) and thermal stability (decomposition onset at 200°C vs. 180°C for pure VAc) .
- Mechanical Properties : Copolymers with 30–50% DNPA exhibit balanced tensile strength (15–20 MPa) and elasticity, suitable for binder applications in propellants .
Q. How do conflicting data on reaction yields and isomer distributions in the literature inform experimental design?
Discrepancies in yields (e.g., 38% vs. 53% for allyl derivatives) often arise from differences in chromatography protocols or trace moisture in reagents. Researchers should:
- Optimize Purification : Use silica gel chromatography with gradient elution to separate regioisomers.
- Control Moisture : Employ anhydrous solvents and molecular sieves to suppress side reactions .
Methodological Recommendations
- Synthesis : Use reflux conditions in aprotic solvents (e.g., dichloroethane) with strict temperature control (±2°C) to minimize byproducts .
- Characterization : Combine NMR, IR, and DSC to correlate molecular structure with thermal behavior (e.g., Tg values for copolymers) .
- Data Validation : Cross-reference elemental analysis with computational tools (e.g., Gaussian for NMR prediction) to resolve structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
